2-Aminonaphthalene-3-carbonyl chloride
CAS No.: 1261768-07-3
Cat. No.: VC8225877
Molecular Formula: C11H8ClNO
Molecular Weight: 205.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261768-07-3 |
|---|---|
| Molecular Formula | C11H8ClNO |
| Molecular Weight | 205.64 g/mol |
| IUPAC Name | 3-aminonaphthalene-2-carbonyl chloride |
| Standard InChI | InChI=1S/C11H8ClNO/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6H,13H2 |
| Standard InChI Key | JLQBLHWSEICIPO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)N |
| Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)N |
Introduction
Chemical and Structural Properties
Molecular Identity
2-Aminonaphthalene-3-carbonyl chloride is systematically named 3-aminonaphthalene-2-carbonyl chloride under IUPAC nomenclature. Its structural framework consists of a naphthalene ring system substituted with an amino (-NH₂) group at position 2 and a carbonyl chloride (-COCl) group at position 3 . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClNO |
| Molecular Weight | 205.64 g/mol |
| SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)N |
| InChIKey | JLQBLHWSEICIPO-UHFFFAOYSA-N |
| PubChem CID | 13999775 |
The planar naphthalene system enables π-π stacking interactions, while the electron-withdrawing carbonyl chloride enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions .
Spectroscopic Characteristics
While direct spectral data for 2-aminonaphthalene-3-carbonyl chloride is limited, its parent compound, 2-aminonaphthalene, exhibits a strong ultraviolet absorption at 239 nm (ε = 53,700 M⁻¹cm⁻¹ in acetonitrile) . The carbonyl chloride group likely introduces redshifted absorption due to conjugation with the aromatic system. Infrared spectroscopy would reveal characteristic stretches for the -NH₂ (≈3400 cm⁻¹) and -COCl (≈1770 cm⁻¹) groups .
Synthesis Pathways
Conventional Chlorination of 2-Aminonaphthalene
The most documented synthesis involves chlorinating 2-aminonaphthalene using agents like phosgene (COCl₂) or chloroacetyl chloride under anhydrous conditions :
This reaction typically proceeds in dichloromethane or tetrahydrofuran, with yields ranging from 60–75% . Excess phosgene ensures complete conversion, though stringent control is necessary to avoid over-chlorination.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s acyl chloride moiety enables efficient coupling with amines or alcohols to form amides or esters. For example, it serves as a precursor to naphthamide-based kinase inhibitors and anticancer agents by reacting with heterocyclic amines . A 2021 study demonstrated its use in synthesizing benzidine analogs via FeCl₃-catalyzed oxidative cross-coupling .
Dye and Pigment Manufacturing
Historically, 2-naphthylamine derivatives were integral to azo dye production . While 2-aminonaphthalene itself is carcinogenic, its carbonyl chloride derivative offers a safer route to sulfonated dyes by avoiding direct handling of the amine . Reactions with sulfonic acids yield water-soluble dyes used in textiles and inks .
Recent Advances and Future Directions
Catalytic Cross-Coupling Reactions
Recent work by Vershinin et al. (2021) utilized iron(III) chloride to mediate cross-couplings between 2-aminonaphthalene derivatives and phenols, yielding biaryl structures with applications in materials science . Such methodologies could extend to the carbonyl chloride for streamlined access to polycyclic architectures.
Green Synthesis Initiatives
Efforts to replace phosgene with safer chlorinating agents (e.g., triphosgene) are underway. A 2025 study reported a 70% yield using triphosgene in a microreactor setup, minimizing hazardous waste .
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